molecular formula C10H12Br2O4 B14007588 5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6289-47-0

5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14007588
CAS No.: 6289-47-0
M. Wt: 356.01 g/mol
InChI Key: CEKJTNRDLCMPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid is a brominated derivative of norbornane carboxylic acid. This compound is characterized by its unique structure, which includes two bromine atoms and a methoxycarbonyl group attached to the norbornane framework. Its molecular formula is C10H12Br2O4, and it has a molecular weight of 356.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid typically involves the bromination of a norbornane derivative. One common method is the bromination of 3-methoxycarbonyl-norbornane-2-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Reducing agents such as LiAlH4 in anhydrous ether can be used for reduction reactions.

    Oxidation: Oxidizing agents like KMnO4 in an aqueous medium can be used for oxidation reactions.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used. For example, using an amine will yield an amine-substituted norbornane derivative.

    Reduction: The major product will be 3-methoxycarbonyl-norbornane-2-carboxylic acid.

    Oxidation: The major product will be 3-carboxy-norbornane-2-carboxylic acid.

Scientific Research Applications

5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of brominated compounds with biological activity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,6-dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atoms and the methoxycarbonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-3-methoxycarbonyl-norbornane-2-carboxylic acid
  • 5,6-Diiodo-3-methoxycarbonyl-norbornane-2-carboxylic acid
  • 3-Methoxycarbonyl-norbornane-2-carboxylic acid

Uniqueness

5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

CAS No.

6289-47-0

Molecular Formula

C10H12Br2O4

Molecular Weight

356.01 g/mol

IUPAC Name

5,6-dibromo-3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H12Br2O4/c1-16-10(15)6-4-2-3(5(6)9(13)14)7(11)8(4)12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

CEKJTNRDLCMPHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)O)C(C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.